molecular formula C10H5BrN2O B8143116 6-Bromo-4-cyanoquinoline-N-oxide

6-Bromo-4-cyanoquinoline-N-oxide

Cat. No.: B8143116
M. Wt: 249.06 g/mol
InChI Key: IVLMKWXXXCRFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-cyanoquinoline-N-oxide is a chemical compound with the molecular formula C₁₀H₅BrN₂O It is known for its unique structure, which includes a bromine atom, an oxidoquinolin-1-ium group, and a carbonitrile group

Preparation Methods

The synthesis of 6-Bromo-4-cyanoquinoline-N-oxide typically involves the bromination of quinoline derivatives followed by oxidation and nitrile formation. One common method includes the following steps:

    Bromination: Quinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Oxidation: The brominated quinoline is then oxidized using an appropriate oxidizing agent to form the oxidoquinolin-1-ium structure.

    Nitrile Formation: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-4-cyanoquinoline-N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the oxidoquinolin-1-ium group to a quinoline derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Bromo-4-cyanoquinoline-N-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyanoquinoline-N-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

6-Bromo-4-cyanoquinoline-N-oxide can be compared with other similar compounds, such as:

    6-Bromoisoquinoline-1-carbonitrile: This compound has a similar structure but lacks the oxidoquinolin-1-ium group, which may result in different reactivity and applications.

    8-Bromo-1-oxidoquinolin-1-ium-4-carbonitrile: This isomer has the bromine atom at a different position, which can affect its chemical properties and biological activities.

Properties

IUPAC Name

6-bromo-1-oxidoquinolin-1-ium-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMKWXXXCRFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C=CC(=C2C=C1Br)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.